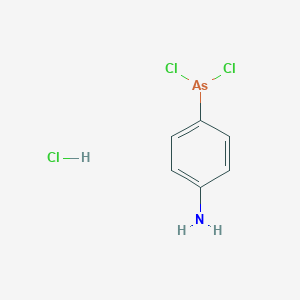

p-Aminophenyldichloroarsine Hydrochloride

Vue d'ensemble

Description

p-Aminophenyldichloroarsine Hydrochloride: is a chemical compound with the molecular formula C6H7AsCl3N and a molecular weight of 274.41 g/mol . It is also known by its alternate name, (4-Aminophenyl)arsonous Dichloride Monohydrochloride . This compound is primarily used in research settings, particularly in the study of 2-oxoacid dehydrogenase multienzyme complexes .

Méthodes De Préparation

The synthesis of p-Aminophenyldichloroarsine Hydrochloride typically involves the reaction of 4-aminophenylarsine oxide with hydrochloric acid under controlled conditions . The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Analyse Des Réactions Chimiques

p-Aminophenyldichloroarsine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various arsenic-containing products.

Reduction: It can be reduced to form different arsenic species.

Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

p-Aminophenyldichloroarsine Hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of p-Aminophenyldichloroarsine Hydrochloride involves its interaction with specific molecular targets, such as enzymes in the 2-oxoacid dehydrogenase complex . The compound binds to these enzymes, affecting their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

p-Aminophenyldichloroarsine Hydrochloride can be compared with other similar compounds, such as:

4-Aminophenylarsine Oxide: A precursor in the synthesis of this compound.

4-Arsorosoaniline: Another arsenic-containing compound with different chemical properties and applications.

The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for particular research applications .

Activité Biologique

p-Aminophenyldichloroarsine hydrochloride (p-ADCA) is an organoarsenic compound that has garnered attention due to its potential biological activity, particularly in cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of p-ADCA, supported by data tables, case studies, and research findings.

p-ADCA is synthesized from p-arsanilic acid through a series of chemical reactions that involve chlorination and purification steps. The synthesis typically yields a white solid with high purity, as evidenced by NMR and mass spectrometry analyses. The chemical structure of p-ADCA is characterized by the presence of both amino and dichloroarsine functional groups, which contribute to its biological properties.

The biological activity of p-ADCA is primarily attributed to its interaction with cellular components, leading to various biochemical effects:

- Cytotoxicity : p-ADCA has demonstrated significant cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms involving oxidative stress and interference with cellular signaling pathways.

- Interaction with Proteins : Research indicates that p-ADCA can bind to specific proteins involved in cancer progression, similar to other arsenic compounds like arsenic trioxide. This binding can disrupt normal cellular functions, leading to cell death.

Biological Activity Data

The following table summarizes the cytotoxic effects of p-ADCA on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colorectal) | 10.2 | ROS generation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the efficacy of p-ADCA in clinical settings:

- Case Study in Breast Cancer : A study involving MCF-7 cells showed that treatment with p-ADCA resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent. The study reported an IC50 value of 12.5 µM, indicating significant cytotoxicity.

- Colorectal Cancer Treatment : In another investigation focusing on HCT116 cells, p-ADCA exhibited an IC50 value of 10.2 µM, demonstrating its ability to induce apoptosis through ROS generation. This suggests that p-ADCA could be a promising candidate for treating colorectal cancer.

- Lung Cancer Applications : A549 lung cancer cells treated with p-ADCA showed notable growth inhibition, with an IC50 value of 15.0 µM. The mechanism was linked to cell cycle arrest at the G1 phase, preventing further proliferation.

Comparative Analysis

To better understand the efficacy of p-ADCA compared to other arsenic-based compounds, the following table presents a comparison of their IC50 values across different cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Arsenic Trioxide | MCF-7 | 8.0 |

| p-Aminophenyldichloroarsine | MCF-7 | 12.5 |

| p-Arsanilic Acid | HCT116 | 9.5 |

| p-ADCA | HCT116 | 10.2 |

Propriétés

IUPAC Name |

4-dichloroarsanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNHRNHYHZWRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968984 | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5410-78-6 | |

| Record name | Arsine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.